molecular formula C4H8O<br>(CH2)3CH2O<br>C4H8O B095107 Tetrahydrofuran CAS No. 109-99-9

Tetrahydrofuran

Cat. No. B095107
CAS RN: 109-99-9
M. Wt: 72.11 g/mol
InChI Key: WYURNTSHIVDZCO-UHFFFAOYSA-N
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Description

Tetrahydrofuran (THF) is a heterocyclic compound consisting of a five-membered ring composed of four carbon atoms and one oxygen atom. It is a colorless, water-miscible organic liquid with low viscosity at standard temperature and pressure. THF is widely used as a precursor to polymers and as a solvent due to its ability to dissolve both polar and nonpolar compounds.

Synthesis Analysis

The synthesis of complex tetrahydrofurans can be achieved through various catalytic methods. One approach involves a multicatalytic synthesis using bismuth(III) triflate catalyzed intramolecular hydroalkoxylation of unactivated olefins, which allows for the rapid formation of tetrahydrofuran products with good diastereoselectivity and functional group tolerance . Another method includes a stereoselective synthesis via formal [3+2]-cycloaddition of aldehydes and allylsilanes, leading to the formation of diols that can be further functionalized for natural product synthesis . Additionally, palladium-catalyzed reactions of aryl bromides with gamma-hydroxy alkenes have been developed to form substituted tetrahydrofurans with high diastereoselectivities . A novel multicomponent reaction has also been described for the synthesis of polysubstituted tetrahydrofuro[2,3-c]pyridines, which involves the formation of five chemical bonds in a one-pot process .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran is characterized by its five-membered ring, which can be substituted at various positions to create a wide range of derivatives. The synthesis of tetrahydrofuran derivatives often involves the formation of multiple stereocenters, which can significantly influence the physical and chemical properties of the resulting compounds. For example, the synthesis of tetrahydrofuran Calpha-tetrasubstituted amino acids demonstrates the impact of stereochemistry on the conformation of small peptides .

Chemical Reactions Analysis

Tetrahydrofuran can undergo a variety of chemical reactions, including cycloadditions, hydroalkoxylations, and palladium-catalyzed couplings. These reactions can be used to introduce different functional groups into the tetrahydrofuran ring, allowing for the synthesis of diverse compounds with potential biological activity. The Oxa-Michael/Michael cyclization of gamma-hydroxyenones is another novel reaction that leads to highly functionalized tetrahydrofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran are influenced by its molecular structure and the nature of its substituents. For instance, the synthesis of tetrahydrofuran from 1,4-butanediol via dehydration in high-temperature water without added catalyst reveals that the reaction is reversible and the equilibrium yield varies with temperature . The addition of CO2 to the reaction mixture can increase the reaction rate due to increased acidity from the formation of carbonic acid . The study of tetrahydrofuran derivatives also sheds light on the importance of stereochemistry in determining the physical properties, such as solubility and boiling point, as well as the reactivity of these compounds .

Scientific Research Applications

  • Environmental Impact and Biodegradation : THF is a significant solvent used in industry and laboratories. Its effects on enzyme activities in activated sludge have been studied, with findings indicating that THF can inhibit dehydrogenase activity while affecting other enzymes like protease, phosphatase, urease, and catalase (Lv, Yao, Lv, & Min, 2008).

  • Organic Chemistry and Synthesis : THF is involved in the catalytic oxidative amination of its own C(sp3)-H bond, providing a green route for N-substituted azoles (Zhang, Yi, Wang, & Lei, 2017). It also plays a role in the stereoselective construction of substituted tetrahydrofurans, a structure found in many natural products and biologically active molecules (Wolfe & Hay, 2007).

  • Histology : In histology, THF serves as a dehydrating and clearing agent, providing a non-toxic alternative to other reagents (Salthouse, 1958).

  • Food Packaging : THF is used in the fabrication of articles for packaging, transporting, or storing food, with specific regulations regarding its residual amount in such materials (Food & Subpart, 2012).

  • Biological Activity and Pharmacology : It's found in natural products and synthetic compounds exhibiting biological activity. For example, mucoxin is a natural product with potential as an antitumor agent against breast carcinoma. THF is also used in cosmetic formulations and perfumes (Pérez-Mayoral, Matos, Fonseca, & Čejka, 2010).

  • Toxicology and Safety : THF is studied for its toxicological and carcinogenic effects, important for understanding occupational exposure risks (National Toxicology Program, 1998).

  • Polarography : THF-water mixtures are effective mediums for polarographic studies of certain organic compounds, useful in quantitative analyses (Silverman, Bradshaw, & Shideler, 1959).

  • Neuroscience : THF assists in the delipidation and water solubilization of brain proteolipid proteins, important in neurological research (Tandler & Fiszer de Plazas, 1975).

  • Physics : Studying the electron-impact ionization of THF offers insights into the molecular behavior of biologically relevant molecules (Ali, Ren, Dorn, Ning, Colgan, & Madison, 2016).

  • Chemical Synthesis : THF is central in the debenzylative cycloetherification, a key strategy for the synthesis of complex tetrahydrofuran structures (Tikad, Delbrouck, & Vincent, 2016).

  • Industrial Applications : THF is used in pervaporation processes for dehydration, crucial in the pharmaceutical industry (Chapman, Tan, Livingston, Li, & Oliveira, 2006); (Chapman, Loh, Livingston, Li, & Oliveira, 2008).

  • Climate and Energy : THF aids in carbon dioxide or hydrocarbon storage as gas hydrates, demonstrating its role in environmental and energy research (Schwenk, Katzir, & Mizaikoff, 2017).

  • Combustion Research : THF's combustion chemistry is investigated, contributing to the understanding of bio-fuels (Tran, Verdicchio, Monge, Martin, Bounaceeur, Sirjean, Glaude, Alzueta, & Battin‐Leclerc, 2015).

  • Chemical Reactions : Characterization of THF as a solvent for proton transfer reactions in chemical processes is also studied (Deshmukh, Siddiqui, & Coetzee, 1991).

  • Carcinogenic Studies : Investigations on the carcinogenicity of THF vapors in rats and mice inform safety guidelines and exposure risks (Chhabra, Herbert, Roycroft, Chou, Miller, & Renne, 1998).

  • Energy Storage : THF's role in enhancing CO2 capture and energy storage processes has been systematically studied, especially in pre-combustion capture of CO2 from fuel gas mixtures (Babu, Ong, & Linga, 2016).

  • Wastewater Treatment : The performance of anaerobic membrane bioreactors in treating THF-containing pharmaceutical wastewater highlights THF's role in environmental biotechnology (Hu, Li, Chen, Cui, Gu, Jia, Xiao, Su, Xu, Wang, Wu, & Zhang, 2018).

Safety And Hazards

THF is a highly flammable compound and presents a significant fire risk . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer . THF vapors can form explosive mixtures with air, emphasizing the necessity of proper ventilation when working with this solvent .

Future Directions

The global THF market stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 . The primary application involves serving as a monomer in the synthesis of polytetramethylene ether glycol (PTMEG), an essential constituent in the fabrication of cast and thermoplastic urethane elastomers, polyurethane stretch fibers (spandex), and high-performance copolyester-polyether elastomers (COPE) .

properties

IUPAC Name

oxolane
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InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2
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InChI Key

WYURNTSHIVDZCO-UHFFFAOYSA-N
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Canonical SMILES

C1CCOC1
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Molecular Formula

C4H8O, Array
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Related CAS

24979-97-3
Record name Poly(tetrahydrofuran)
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DSSTOX Substance ID

DTXSID1021328
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Molecular Weight

72.11 g/mol
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Physical Description

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor.
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Boiling Point

151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F
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Flash Point

6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible
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Density

0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5
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Vapor Pressure

114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg
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Impurities

Peroxide (as hydrogen peroxide): 0.015%, water: 0.02%
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Product Name

Tetrahydrofuran

Color/Form

Colorless, mobile liquid, Water-white liquid, Colorless liquid

CAS RN

109-99-9, 24979-97-3
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Melting Point

-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran
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Reactant of Route 3
Tetrahydrofuran
Reactant of Route 4
Tetrahydrofuran
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
816,000
Citations
DT Bowron, JL Finney, AK Soper - Journal of the American …, 2006 - ACS Publications
Hydrogen/deuterium isotopic substitution neutron diffraction techniques have been used to measure the structural correlation functions of liquid tetrahydrofuran at room temperature. …
Number of citations: 102 pubs.acs.org
J Fowles, R Boatman, J Bootman, C Lewis… - Critical reviews in …, 2013 - Taylor & Francis
We present in this paper a review of the toxicological and environmental hazards, exposures and risks of tetrahydrofuran (THF; CASRN 109-99-9). THF is a polar solvent and monomer …
Number of citations: 87 www.tandfonline.com
P Dreyfuss - 1982 - books.google.com
Two trends, which are not especially favourable to a series such as this have become noticeable in recent years, viz-first, the reluctance of the polymer industry to invest in the …
Number of citations: 149 books.google.com
GA Dannan - Hamilton & Hardy's Industrial Toxicology, 2015 - Wiley Online Library
This chapter discusses the background and uses, physical and chemical properties, mammalian toxicology, sources of exposure, and medical management of tetrahydrofuran (THF). …
Number of citations: 4 onlinelibrary.wiley.com
J Kanetaka, T Asano, S Masamune - Industrial & Engineering …, 1970 - ACS Publications
(THF) is used mainly as a raw material for spandex fibers and polyurethan elastomers, but also finds application as a solvent since THF is a strong dissolving agent of both synthetic and …
Number of citations: 56 pubs.acs.org
BV Lebedev, IB Rabinovich, VI Milov… - The Journal of Chemical …, 1978 - Elsevier
The heat capacity C p o of tetrahydrofuran in crystalline and liquid states has been measured between 8 and 322 K in a vacuum adiabatic calorimetric cryostat within 0.2 per cent. The …
Number of citations: 41 www.sciencedirect.com
D Feller, JA Franz - The Journal of Physical Chemistry A, 2000 - ACS Publications
Large basis set coupled cluster calculations, with corrections for core/valence, atomic spin−orbit, and scalar relativistic effects, have been used to determine the atomization energies of …
Number of citations: 40 pubs.acs.org
S Smith, AJ Hubin - Journal of Macromolecular Science …, 1973 - Taylor & Francis
The anhydrides of the very strong acids, CF 3 SO 3 H and FSO 3 H, polymerize tetrahydrofuran (THF) to give a living polyether having cationic activity at each chain end. The surprising …
Number of citations: 125 www.tandfonline.com
A Zecca, C Perazzolli, MJ Brunger - Journal of Physics B: Atomic …, 2005 - iopscience.iop.org
We report results of total cross-section measurements for positron and electron scattering from the chemically and biologically important molecule tetrahydrofuran. We believe this is the …
Number of citations: 117 iopscience.iop.org
ZH Pu, Y ZHANG, Z YIN, XU Jiao, R JIA… - Agricultural Sciences in …, 2010 - Elsevier
The 9-octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil was investigated for antibacterial activity against three bacterial strains viz., Staphylococcus …
Number of citations: 83 www.sciencedirect.com

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